[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate
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Overview
Description
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate is a complex organic compound with a unique structure that combines both aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate typically involves multiple steps. One common method includes the reaction of dodecyl-dimethylamine with dichloromethylbenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 25°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloro(methyl)phenylsilane: Similar in structure but contains a silicon atom instead of nitrogen.
Benzyl chloride: Contains a benzyl group with a chlorine substituent.
Phenethylamine: Shares the phenyl group but differs in the aliphatic chain and functional groups.
Uniqueness
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of aromatic and aliphatic elements, which confer distinct chemical and biological properties
Properties
CAS No. |
85940-44-9 |
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Molecular Formula |
C27H37Cl6NO |
Molecular Weight |
604.3 g/mol |
IUPAC Name |
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C21H36Cl2N.C6H2Cl4O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;7-2-1-3(8)5(10)6(11)4(2)9/h13-15,17-18H,4-12,16,19H2,1-3H3;1,11H/q+1;/p-1 |
InChI Key |
RCKQRBAVYGTKQO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origin of Product |
United States |
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